molecular formula C11H17NO2 B6301236 (6-Butoxy-5-methylpyridin-3-yl)-methanol CAS No. 2121514-77-8

(6-Butoxy-5-methylpyridin-3-yl)-methanol

Cat. No.: B6301236
CAS No.: 2121514-77-8
M. Wt: 195.26 g/mol
InChI Key: GHYLKRXCIGNWAE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry Research

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a privileged scaffold in organic chemistry. nih.govnih.govrsc.org Its importance stems from several key characteristics:

Unique Electronic Nature: The electronegative nitrogen atom creates a dipole moment and alters the electron distribution within the ring, making it electron-deficient compared to benzene. This influences its reactivity, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position under specific conditions. nih.gov

Versatile Functionalization: The pyridine ring can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives with a wide range of physicochemical properties. nih.gov

Biological Activity: The pyridine motif is present in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. nih.govrsc.org Furthermore, it is a key component in a multitude of approved drugs, where its presence can enhance solubility, metabolic stability, and receptor binding affinity. nih.govresearchgate.net The ability of the pyridine nitrogen to form hydrogen bonds is a crucial factor in its biological activity. rsc.org

Applications Beyond Medicine: Pyridine derivatives are also integral to the development of agrochemicals, functional materials, and as ligands in catalysis. nih.govnih.gov

The continuous exploration of new synthetic methodologies and the quest for novel bioactive molecules ensure that the pyridine scaffold remains a central focus of contemporary chemical research. nih.govresearchgate.net

Rationale for Dedicated Academic Investigation of (6-Butoxy-5-methylpyridin-3-yl)-methanol

While the broader family of pyridine derivatives is extensively studied, the specific compound This compound presents a compelling case for dedicated academic investigation. The rationale for its study is rooted in the unique combination of its substituents and their potential to impart novel properties:

Multi-Substituted Asymmetric Core: The presence of three different functional groups—a butoxy group at the 6-position, a methyl group at the 5-position, and a methanol (B129727) group at the 3-position—creates a highly functionalized and asymmetric pyridine core. This complexity offers opportunities for fine-tuning molecular properties and exploring specific interactions with biological targets.

Modulation of Physicochemical Properties: The butoxy group, a lipophilic ether, is expected to influence the compound's solubility, membrane permeability, and metabolic stability. The methyl group, an electron-donating group, can modulate the electronic properties of the pyridine ring. The methanol group provides a site for further chemical modification and can participate in hydrogen bonding.

Potential as a Synthetic Intermediate: The hydroxymethyl group at the 3-position is a versatile handle for further synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening avenues to a wide array of more complex molecules.

Exploration of Structure-Activity Relationships: The systematic study of this compound and its analogues would provide valuable insights into the structure-activity relationships of multi-substituted pyridines. By varying the alkoxy chain length or the alkyl substituent, researchers can probe the impact of these changes on biological activity and physicochemical properties.

The combination of these features suggests that This compound is a promising candidate for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Historical Context of Related Pyridinemethanol and Alkoxypyridine Structures in Chemical Synthesis

The synthesis and application of pyridinemethanol and alkoxypyridine derivatives have a rich history in chemical research.

Pyridinemethanols have long been recognized as important synthetic intermediates. For instance, 3-pyridinemethanol (B1662793) is a known vasodilator and antilipemic agent. rsc.org The synthesis of pyridinemethanols can be achieved through various methods, including the reduction of the corresponding pyridinecarboxylic acids or their esters. A common method involves the reduction of nicotinic acid esters using reagents like sodium borohydride. nih.gov Another approach involves the treatment of cyanopyridines. rsc.org

Alkoxypyridines have also garnered significant interest, particularly in the synthesis of functional materials and biologically active molecules. The introduction of an alkoxy group can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with other molecules. The synthesis of alkoxypyridines is often accomplished through the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an alkoxide.

The combination of these two functionalities in structures like This compound represents a convergence of these historical research streams, aiming to create more complex and tailored molecular architectures.

Current Research Gaps and Future Perspectives for Advanced Pyridine Architectures

Despite the extensive research on pyridine derivatives, several research gaps and future opportunities exist, particularly concerning multi-substituted and complex pyridine architectures:

Lack of Data for Specific Analogues: While general synthetic methods are available, there is a notable lack of detailed experimental data, including physicochemical properties and spectroscopic information, for many specific multi-substituted pyridines like This compound . This hinders their full exploitation in rational drug design and materials science.

Need for More Efficient and Selective Synthetic Methods: The development of more efficient, selective, and sustainable synthetic methods for the preparation of highly functionalized pyridines remains a key challenge. This includes the development of novel catalytic systems and the exploration of C-H activation strategies to directly introduce functional groups onto the pyridine ring.

Exploration of Novel Biological Targets: The vast chemical space offered by pyridine derivatives remains underexplored in the context of many biological targets. Future research should focus on screening libraries of diverse pyridine compounds against a wider range of diseases to identify new therapeutic leads.

Development of Advanced Materials: The unique electronic and photophysical properties of certain pyridine derivatives make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Further research is needed to design and synthesize novel pyridine-based materials with tailored properties for these applications.

The investigation of compounds like This compound is crucial for filling these research gaps and advancing the field of pyridine chemistry. By systematically studying the synthesis, properties, and applications of such complex pyridine architectures, researchers can unlock new opportunities for innovation in medicine, materials science, and beyond.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
(6-Methylpyridin-3-yl)-methanol nih.govC7H9NO123.150.412
(6-Methoxypyridin-3-yl)methanolC7H9NO2139.150.313
2-ButoxypyridineC9H13NO151.212.702
(6-Ethynylpyridin-3-yl)methanol bldpharm.comC8H7NO133.151.112
[6-(Pyridin-2-yl)pyridin-3-yl]methanol biosynth.comC11H10N2O186.211.513

Table 2: Spectroscopic Data of a Related Compound: (6-Methylpyridin-3-yl)-methanol

Spectroscopic DataValues
¹H NMR δ (ppm): 8.27 (s, 1H), 7.55 (dd, J=7.8, 2.2 Hz, 1H), 7.11 (d, J=7.8 Hz, 1H), 4.63 (s, 2H), 2.49 (s, 3H)
¹³C NMR δ (ppm): 157.0, 146.9, 136.8, 132.8, 122.9, 62.9, 24.2
IR (Infrared) ν (cm⁻¹): 3370 (O-H), 2920 (C-H), 1590, 1480 (C=C, C=N)
MS (Mass Spectrometry) m/z: 123 (M+), 106, 92, 77

Note: Spectroscopic data can vary depending on the solvent and experimental conditions. The data presented here is typical for (6-Methylpyridin-3-yl)-methanol and serves as a reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-butoxy-5-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-4-5-14-11-9(2)6-10(8-13)7-12-11/h6-7,13H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYLKRXCIGNWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284517
Record name 3-Pyridinemethanol, 6-butoxy-5-methyl-
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Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-77-8
Record name 3-Pyridinemethanol, 6-butoxy-5-methyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 6-butoxy-5-methyl-
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Synthetic Methodologies for the Formation of 6 Butoxy 5 Methylpyridin 3 Yl Methanol

Retrosynthetic Disconnections and Strategic Planning for the (6-Butoxy-5-methylpyridin-3-yl)-methanol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, primarily focusing on the formation of the pyridine (B92270) ring.

A primary disconnection strategy involves breaking the C-C and C-N bonds of the pyridine ring, suggesting a condensation or cyclization approach. This leads to precursors such as 1,5-dicarbonyl compounds or related synthons that can be cyclized with an ammonia (B1221849) source. nih.gov Another key disconnection is at the butoxy group, suggesting a late-stage nucleophilic aromatic substitution on a pre-formed pyridine ring. The methanol (B129727) group at the 3-position can be retrosynthetically derived from a corresponding carboxylic acid, ester, or aldehyde, which in turn can be installed during or after the pyridine ring formation.

Two plausible retrosynthetic pathways are outlined below:

Pathway A: Cyclization-based approach

This pathway focuses on constructing the pyridine ring from acyclic precursors. The key retrosynthetic disconnections are:

C3-C4 and C5-C6 bond disconnections: This suggests a [3+3] cyclization strategy, a common method for pyridine synthesis.

C-O bond disconnection of the butoxy group: This implies the introduction of the butoxy group via nucleophilic substitution on a suitable pyridine precursor.

C-C bond disconnection of the methanol group: This points towards the reduction of a carboxylic acid or aldehyde at the 3-position.

Pathway B: Functionalization of a pre-existing pyridine ring

This strategy starts with a simpler, commercially available pyridine derivative and introduces the necessary substituents in a stepwise manner. Key disconnections include:

Butoxy group disconnection: Introduction via nucleophilic substitution on a 6-halopyridine.

Methyl group disconnection: While less common for direct introduction, it could be part of a starting material or introduced via a coupling reaction.

Methanol group disconnection: Reduction of a pre-existing functional group at the 3-position.

These strategic disconnections pave the way for the development of specific synthetic pathways, as will be detailed in the subsequent sections.

Development of Novel Synthetic Pathways to the Pyridine Core of (6-Butoxy-5-methylpyridin-3-yl)-methanolrsc.orgnih.gov

The synthesis of the substituted pyridine core is the most critical aspect of forming this compound. Several classical and modern methods can be adapted for this purpose. rsc.orgnih.gov

Cyclization and condensation reactions are foundational in pyridine synthesis, offering versatile routes to highly substituted derivatives. rsc.orgnih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. While versatile, this method typically yields symmetrically substituted pyridines. chem-station.com

Bohlmann-Rahtz Pyridine Synthesis: This method allows for the synthesis of 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. organic-chemistry.orgjk-sci.com This approach is particularly relevant as it can provide the substitution pattern required for the target molecule. A significant advantage is that it directly yields the aromatic pyridine without a separate oxidation step. organic-chemistry.org However, the reaction often requires high temperatures for the cyclodehydration step, though the use of acid catalysts can lower this requirement. organic-chemistry.orgjk-sci.com

Kröhnke Pyridine Synthesis: This highly adaptable method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to generate polysubstituted pyridines. nih.govwikipedia.orgwikipedia.org The Kröhnke synthesis is advantageous as it proceeds under mild conditions and avoids the need for an oxidation step to form the aromatic ring. chem-station.comwikipedia.org This method has been successfully applied to the synthesis of a wide variety of functionalized pyridines. nih.govwikipedia.org

Synthesis from Oxime Acetates: A metal-free approach for the synthesis of polysubstituted pyridines involves the use of oxime acetates as building blocks. rsc.orgnih.gov Ammonium iodide can promote the reduction of the oxime N-O bond and subsequent condensation reactions, offering a milder alternative to some traditional methods. rsc.orgnih.gov

Interactive Table: Comparison of Cyclization/Condensation Reactions for Pyridine Synthesis
MethodKey ReactantsKey FeaturesRelevance to Target Molecule
Hantzsch Synthesis Aldehyde, β-ketoester, ammoniaForms dihydropyridine intermediate requiring oxidation.Less direct for unsymmetrical substitution.
Bohlmann-Rahtz Synthesis Enamine, ethynylketoneDirectly yields aromatic pyridine; good for trisubstituted products. organic-chemistry.orgjk-sci.comHigh potential for creating the 2,3,6-substitution pattern.
Kröhnke Synthesis α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetateMild conditions; no oxidation step needed; highly versatile. nih.govchem-station.comwikipedia.orgwikipedia.orgExcellent potential for assembling the required substituted pyridine core.
From Oxime Acetates Oxime acetate, α,β-unsaturated carbonylMetal-free conditions; uses a dual-function promoter. rsc.orgnih.govOffers a potentially greener alternative for the core synthesis.

Transition metal-catalyzed reactions have become indispensable in organic synthesis, providing efficient and selective methods for forming C-C and C-N bonds. acsgcipr.orgacs.orgmdpi.comresearchgate.netelsevier.com These methods can be applied to both the construction of the pyridine ring itself and the functionalization of a pre-existing pyridine.

[2+2+2] Cycloaddition: This powerful, atom-economical reaction involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals like cobalt or rhodium, to form a substituted pyridine. acsgcipr.orgresearchgate.net This approach allows for the convergent synthesis of highly substituted pyridines from simple, readily available starting materials.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a highly reliable method for forming C-C bonds. mdpi.com In the context of synthesizing the target molecule, a Suzuki-Miyaura coupling could be employed to introduce the methyl group at the 5-position by reacting a 5-halopyridine derivative with a methylboronic acid or ester.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. While not directly applicable to forming the pyridine ring, it is highly relevant for introducing the butoxy group via an O-arylation reaction on a 6-halopyridine precursor.

Interactive Table: Metal-Catalyzed Reactions in Pyridine Synthesis
ReactionCatalystBond FormedApplication to Target Synthesis
[2+2+2] Cycloaddition Co, RhC-C, C-NDirect construction of the polysubstituted pyridine ring. acsgcipr.orgresearchgate.net
Suzuki-Miyaura Coupling PdC-CIntroduction of the methyl group at the 5-position. mdpi.com
Buchwald-Hartwig Amination PdC-OIntroduction of the butoxy group at the 6-position.

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. researchgate.net The application of these principles to pyridine synthesis is an area of active research. nih.govtandfonline.com

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov This has been successfully applied to one-pot, multi-component reactions for pyridine synthesis. nih.govresearchgate.net

Green Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal. tandfonline.com For instance, one-pot syntheses of polysubstituted tetrahydropyrimidines have been developed using PEG as a recyclable medium. tandfonline.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify purification. Solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have been reported. acs.org

Iron Catalysis: The use of earth-abundant and less toxic metals like iron as catalysts is a more sustainable alternative to precious metals like palladium or rhodium. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. researchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions.

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases or aldo-keto reductases can be used for the selective reduction of aldehydes or ketones to alcohols. ebi.ac.uk In the synthesis of the target molecule, the final step of reducing a pyridine-3-carboxaldehyde precursor to the corresponding methanol could be achieved using a biocatalyst. ebi.ac.ukwikipedia.orgthegoodscentscompany.comnih.gov This would be a greener alternative to traditional reducing agents like sodium borohydride. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids directly to aldehydes, which can then be further reduced to alcohols, offering a direct route from a pyridine-3-carboxylic acid intermediate. capes.gov.br

Biocatalytic Oxidation: While not directly applicable to the final step of the target synthesis, biocatalysts can also be used for the selective oxidation of alkyl groups on the pyridine ring to form alcohols, aldehydes, or carboxylic acids, providing valuable intermediates.

Green Chemistry Principles and Sustainable Synthetic Routes

Microwave-Assisted and Ultrasonic Production Methodologies

The synthesis of polysubstituted pyridines, including precursors to this compound, has been significantly advanced by the application of non-conventional energy sources such as microwave (MW) irradiation and ultrasound. jocpr.comtandfonline.com These techniques offer substantial improvements over traditional heating methods, primarily by dramatically reducing reaction times and often increasing product yields. researchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic chemistry (MAOC) utilizes the efficient heating of polar molecules through the direct interaction of the reactants with microwave energy. This process can lead to a significant acceleration of reaction rates, sometimes reducing reaction times from hours to mere minutes. jocpr.comnih.gov For the assembly of the pyridine ring, multicomponent reactions are particularly well-suited for microwave technology. tandfonline.com For instance, the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis can be conducted under microwave irradiation to rapidly generate highly substituted pyridine scaffolds. researchgate.nettandfonline.com The synthesis of various pyridine derivatives has been shown to be more efficient under microwave conditions compared to conventional heating, offering benefits such as higher yields, cleaner reactions, and environmentally friendlier protocols due to reduced solvent usage. jocpr.comnih.gov

Ultrasonic Production Methodologies: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach. tandfonline.comnih.gov Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating mass transport and reaction rates. tandfonline.com One-pot, multicomponent syntheses of substituted 2-amino-3-cyanopyridines have been successfully carried out at room temperature under ultrasonic conditions, demonstrating the efficacy of this method. tandfonline.com Compared to conventional methods, ultrasound-assisted synthesis often results in higher yields, significantly shorter reaction times, and milder reaction conditions, making it an attractive and eco-efficient strategy. nih.govresearchgate.net

The table below compares the general advantages of these advanced methodologies over conventional heating for the synthesis of pyridine derivatives.

FeatureConventional HeatingMicrowave-Assisted SynthesisUltrasonic Synthesis
Reaction Time Hours to daysMinutes to hours researchgate.netnih.govMinutes to hours researchgate.net
Energy Efficiency LowerHigher researchgate.netHigher
Yield Often lowerGenerally higher mdpi.comnih.govGenerally higher tandfonline.comresearchgate.net
Side Reactions More prevalentMinimized jocpr.comOften reduced
Reaction Conditions Often harshMilderMilder, often at room temp. tandfonline.com

Functionalization Strategies for the Hydroxymethyl Moiety at Position 3

The introduction of the hydroxymethyl group at the C-3 position of the pyridine ring is a critical transformation. This can be achieved either by reducing a pre-existing carboxylic acid or ester function or through direct hydroxymethylation.

Reduction of Carboxylic Acid or Ester Precursors

The reduction of a carboxylic acid or its corresponding ester, such as 6-butoxy-5-methylnicotinic acid or its ethyl ester, is a direct and reliable method for synthesizing this compound. Carboxylic acids are generally less reactive towards reduction than other carbonyl compounds. nih.gov

Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. chemistrysteps.com The reaction proceeds via the formation of an aluminum-coordinated intermediate, which facilitates hydride attack. An excess of the reducing agent is necessary because the acidic proton of the carboxylic acid consumes one equivalent of the hydride. chemistrysteps.com

Alternatively, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a selective reagent for reducing carboxylic acids to alcohols in the presence of other functional groups. chemistrysteps.com More recently, catalytic methods using earth-abundant metals have been developed. For example, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions, offering a more sustainable approach. nih.govacs.org

Reducing AgentSubstrateKey Features
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acids, EstersPowerful, non-selective, requires excess reagent and acidic workup. chemistrysteps.com
Borane (BH₃·THF)Carboxylic AcidsMore selective than LiAlH₄, good for multifunctional molecules. chemistrysteps.com
Catalytic Hydrosilylation (e.g., Mn(I) catalyst)Carboxylic AcidsMild conditions, uses earth-abundant metal catalyst, sustainable. acs.org
Sodium Borohydride (NaBH₄)Carboxylic AcidsGenerally ineffective for direct reduction of carboxylic acids. chemistrysteps.com

Directed Hydroxymethylation Reactions

Directly introducing a hydroxymethyl or hydroxyl group at the C-3 position of a pyridine ring represents a significant challenge due to the electronic properties of the heterocycle. However, modern synthetic methods have provided novel solutions.

One innovative approach involves the photochemical valence isomerization of pyridine N-oxides. Irradiation of a substituted pyridine N-oxide can lead to the formation of a dearomatized oxaziridine (B8769555) intermediate. acs.org This intermediate can rearrange, and subsequent reaction steps can result in the formal C-3 selective hydroxylation of the pyridine ring. acs.org Another strategy utilizes dearomatized intermediates formed from the pyridine ring, which then undergo regioselective hydroxylation at the C-3 position upon treatment with electrophilic peroxide reagents. nih.gov

Additionally, methods for the direct hydroxymethylation of pyridine N-oxides have been developed, providing a pathway to introduce the CH₂OH group onto the heterocyclic core. acs.org These advanced strategies offer powerful tools for late-stage functionalization and the construction of complex pyridine derivatives.

Introduction of Butoxy and Methyl Substituents at Positions 6 and 5, Respectively

The precise placement of the butoxy and methyl groups on the pyridine ring is crucial for the final structure. This requires regioselective reactions, often dictated by the existing substitution pattern of the pyridine precursor.

Etherification Reactions for Butoxy Group Installation

The 6-butoxy group is typically installed via an etherification reaction, most commonly starting from a 6-hydroxypyridine precursor. The Williamson ether synthesis is a classic and widely used method. In this reaction, the hydroxyl group of the 6-hydroxypyridine is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic pyridoxide anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the desired butyl ether.

Acid-catalyzed etherification of a hydroxyl group with tert-butanol (B103910) is another possibility, although this can be a complex reaction leading to multiple products, especially with polyols. mdpi.com For a primary alcohol like n-butanol, Williamson synthesis remains a more direct and controlled approach for forming the n-butoxy group on a pyridine ring.

Regioselective Methylation and Alkylation Strategies

Achieving regioselective methylation at the C-5 position of the pyridine ring can be challenging. The inherent reactivity of the pyridine ring typically favors functionalization at the C-2, C-4, or C-6 positions. Therefore, strategies often rely on either starting with a precursor that already contains the methyl group at the desired position (e.g., 3-picoline or 5-methylnicotinic acid derivatives) or employing directed metalation techniques.

Recent advances in C-H activation and functionalization have provided new tools for pyridine alkylation. For instance, the choice of alkyllithium activators has been shown to control the regioselectivity of pyridine alkylation, allowing for divergent synthesis of C-2 or C-4 alkylated products. acs.org While direct C-5 methylation is less common, a directed ortho-metalation strategy could be envisioned. A directing group at C-6 (like the butoxy group itself) or C-4 could direct a strong base to deprotonate the C-5 position, creating a nucleophilic center that can then be quenched with a methylating agent like methyl iodide. The synthesis of complex molecules has shown that direct methylation of certain positions can be exceedingly difficult, sometimes requiring the temporary masking of more reactive sites to achieve the desired regioselectivity. acs.org

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

A proposed synthetic route commences with the commercially available 6-hydroxynicotinic acid. The initial step involves the esterification of the carboxylic acid and the introduction of a methyl group. A plausible starting material for the core of the molecule is methyl 6-methylnicotinate.

A crucial subsequent step is the introduction of the butoxy group at the 6-position of the pyridine ring. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a butyl halide such as 1-bromobutane or 1-iodobutane.

The optimization of this etherification is critical for maximizing the yield and minimizing side reactions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time. Strong bases are generally required to fully deprotonate the pyridinol. The choice of solvent is also crucial, with polar aprotic solvents often favoring the SN2 reaction pathway.

Table 1: Optimization of Williamson Ether Synthesis for a Model Pyridinol Substrate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF8012Moderate
2NaHTHF606High
3Cs₂CO₃Acetonitrile808High
4KOtBuDMSO254Good

This table presents hypothetical data for the optimization of a Williamson ether synthesis on a model pyridinol substrate, illustrating the types of parameters that would be investigated to maximize the yield of the desired ether.

Following the successful butylation of the pyridine ring, the final step in the synthesis of this compound is the reduction of the methyl ester at the 3-position to a primary alcohol.

A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This powerful reducing agent readily converts esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with protic solvents like water or alcohols. masterorganicchemistry.com

The optimization of this reduction step involves controlling the stoichiometry of the reducing agent, the reaction temperature, and the work-up procedure. While LiAlH₄ is highly effective, its reactivity can sometimes lead to the reduction of other functional groups if not carefully controlled. Therefore, milder reducing agents or alternative methods could also be explored for process optimization.

Table 2: Optimization of the Reduction of a Model Pyridinecarboxylate Ester

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄THF0 to rt2High
2NaBH₄/MeOHTHFReflux12Moderate
3DIBAL-HToluene-78 to rt4Good
4H₂/Ru-catalystMethanol10010High

This table provides illustrative data for the optimization of the reduction of a model pyridinecarboxylate ester, showcasing different reducing agents and conditions that could be employed to achieve the desired alcohol with high efficiency. chemicalbook.com

Reactivity of the Hydroxymethyl Group in this compound

The hydroxymethyl substituent, being a primary alcohol, is susceptible to a range of reactions common to this functional group, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can be oxidized to form either the corresponding aldehyde, 6-Butoxy-5-methylpyridine-3-carbaldehyde, or the carboxylic acid, 6-Butoxy-5-methylnicotinic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, often performed in an inert solvent like dichloromethane (B109758) (DCM). youtube.comyoutube.com To prevent over-oxidation to the carboxylic acid, the aldehyde can be distilled off as it is formed. chemguide.co.uk

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. A common method for the oxidation of primary alcohols to carboxylic acids involves the use of potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), with heating under reflux. chemguide.co.uklibretexts.org This ensures the complete oxidation of the intermediate aldehyde. chemguide.co.uklibretexts.org Alternative strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be utilized. frontiersin.org

Table 1: Oxidation Reactions of Primary Alcohols on Pyridine Scaffolds

Starting Material Oxidizing Agent(s) Product Reaction Conditions Yield Reference
Primary Alcohol Pyridinium Chlorochromate (PCC) Aldehyde Dichloromethane (DCM) Good youtube.comyoutube.com
Primary Alcohol Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ Carboxylic Acid Reflux Good chemguide.co.uklibretexts.org
3,5-dimethylpyridine Potassium Permanganate (KMnO₄) 5-methylnicotinic acid Water, 25-35°C, then 30°C for 15-18h High frontiersin.org

Esterification and Etherification of the Alcohol Functionality

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, the reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine, is a common method for forming acetate esters. libretexts.orgcetjournal.it

Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base. The base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkyl halide in a Williamson ether synthesis.

Table 2: Representative Esterification and Etherification Reactions of Alcohols

Reactant 1 Reactant 2 Product Type Catalyst/Base Solvent Reference
Alcohol Acetic Anhydride Acetate Ester Pyridine Not specified libretexts.orgcetjournal.it
Alcohol Alkyl Halide Ether Sodium Hydride (NaH) Not specified General Knowledge
Maleic anhydride Methanol Mono- and Di-esters H-Y zeolite (solid acid) Not specified researchgate.net

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Moiety

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. researchgate.net

Alternatively, the alcohol can be converted into a halide, for example, by reaction with thionyl chloride (SOCl₂) to form the corresponding chloride. This alkyl halide is then susceptible to nucleophilic attack. researchgate.net

Reactivity of the Pyridine Nitrogen Atom and Aromatic Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. youtube.comyoutube.com The nitrogen atom can be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. rsc.org When substitution does occur, it is generally directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquora.com

In this compound, the butoxy group at the 6-position and the methyl group at the 5-position are both electron-donating groups, which can activate the ring towards electrophilic attack to some extent and influence the regioselectivity. The butoxy group is an ortho, para-director, and the methyl group is also an ortho, para-director. Their combined effect would likely direct incoming electrophiles to the positions ortho and para to them, while still avoiding the positions that would place a positive charge on the ring nitrogen.

Nucleophilic Aromatic Substitution Patterns

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when a good leaving group is present at the 2-, 4-, or 6-position. wikipedia.orgorganicchemistrytutor.comyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species that is stabilized by the electron-withdrawing nitrogen atom. masterorganicchemistry.comlibretexts.org

For this compound, direct nucleophilic aromatic substitution on the ring is unlikely as there are no good leaving groups attached to the ring carbons. However, if a leaving group were introduced, for instance by replacing the butoxy group with a halide, nucleophilic attack would be favored at that position. The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In an interesting observation, fluorine, typically a poor leaving group in SN2 reactions, is often an excellent leaving group in SNAr reactions due to its high electronegativity which polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack. organicchemistrytutor.comyoutube.com

Quaternization and N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound is a key site for chemical modification, readily undergoing quaternization and N-oxidation reactions. These transformations are fundamental in altering the electronic properties and reactivity of the pyridine core.

Quaternization:

The lone pair of electrons on the pyridine nitrogen allows it to react with alkyl halides to form pyridinium salts. This process, known as quaternization, introduces a positive charge into the aromatic ring, which significantly influences its reactivity. wikipedia.org For this compound, quaternization would enhance its water solubility and modify its utility as a synthetic intermediate. The reaction with an alkyl halide (e.g., methyl iodide) would proceed as follows:

Reactant: this compound

Reagent: Alkyl halide (e.g., CH₃I)

Product: N-Alkyl-(6-butoxy-5-methylpyridin-3-yl)-methanolium halide

This transformation renders the pyridine ring more susceptible to nucleophilic attack.

N-Oxidation:

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. wikipedia.org This reaction can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. arkat-usa.orgwikipedia.org The resulting N-oxide exhibits altered electronic and steric properties compared to the parent pyridine.

The N-O bond in pyridine N-oxides introduces a dipole moment and can act as an electron-donating group through resonance, while also being susceptible to deoxygenation. arkat-usa.orgscripps.edu N-oxidation of this compound would increase the electron density at the 2- and 4-positions of the pyridine ring, making them more reactive towards electrophilic substitution. wikipedia.org This functionalization strategy opens avenues for further derivatization at different positions of the pyridine ring. amphoteros.com

Table 1: Common Reagents for Quaternization and N-Oxidation of Pyridines

Reaction TypeReagent ClassSpecific Examples
QuaternizationAlkyl HalidesMethyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br)
N-OxidationPeroxy Acidsm-Chloroperoxybenzoic acid (mCPBA)
N-OxidationPeroxidesHydrogen peroxide (H₂O₂)

Coordination Chemistry Potential of the Pyridine Nitrogen

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. wikipedia.org Substituted pyridines are widely utilized as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. digitellinc.comacs.orgacs.org

The coordinating ability of the pyridine nitrogen in this specific molecule is influenced by the electronic and steric effects of the substituents on the ring. The butoxy group at the 6-position and the methyl group at the 5-position are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity, thereby strengthening its coordination potential. However, the butoxy group might also introduce some steric hindrance, potentially influencing the geometry of the resulting metal complexes. wikipedia.org

The presence of the hydroxymethyl group at the 3-position introduces an additional potential coordination site. This could allow this compound to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the oxygen of the hydroxyl group. This chelation effect would lead to the formation of more stable metal complexes.

Table 2: Factors Influencing the Coordination Potential of this compound

FeatureInfluence on Coordination
Pyridine NitrogenPrimary coordination site due to the lone pair of electrons.
Butoxy and Methyl GroupsElectron-donating nature increases the basicity and coordinating ability of the nitrogen.
Butoxy GroupMay introduce steric hindrance, affecting complex geometry.
Hydroxymethyl GroupPotential for bidentate chelation, enhancing complex stability.

Transformations Involving the Butoxy and Methyl Substituents

The butoxy and methyl groups attached to the pyridine ring of this compound offer additional sites for chemical modification, allowing for a broader range of derivatization strategies.

Cleavage and Modification of the Butoxy Ether

The butoxy group is an ether linkage that can be cleaved under specific reaction conditions. The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. libretexts.orgacs.org Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave such ethers. libretexts.org In the case of this compound, treatment with a strong acid would likely lead to the formation of (6-hydroxy-5-methylpyridin-3-yl)-methanol and the corresponding butyl halide.

Alternatively, Lewis acids in combination with nucleophiles can also effect ether cleavage. rsc.org This approach may offer milder reaction conditions and greater selectivity, which could be advantageous given the presence of other functional groups in the molecule. Photochemical cleavage of aryl tert-butyl ethers has also been reported, suggesting another potential, albeit less common, method for modifying the butoxy group. acs.org

Modification of the butoxy group without complete cleavage could also be envisioned, for instance, through reactions involving the butyl chain, although such transformations are generally less common than ether cleavage.

Reactions at the Methyl Group (e.g., benzylic-type oxidations)

The methyl group at the 5-position of the pyridine ring is analogous to a benzylic position and is therefore susceptible to oxidation. masterorganicchemistry.com The oxidation of methylpyridines to the corresponding carboxylic acids or aldehydes is a valuable synthetic transformation. nih.govgoogle.com

Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.com Under controlled conditions, it might be possible to achieve partial oxidation to the corresponding aldehyde. For instance, pyridinium chlorochromate (PCC) has been used for the benzylic oxidation of various substrates. researchgate.net More modern and milder methods, such as those employing N-hydroxyimides as organocatalysts, could also be applicable for the aerobic oxidation of the benzylic methylene (B1212753) group. nih.gov

The oxidation of the methyl group to a carboxylic acid would yield (6-Butoxy-3-(hydroxymethyl)pyridin-5-yl)carboxylic acid, a multifunctional pyridine derivative with potential applications in medicinal chemistry and materials science.

Table 3: Potential Reactions at the Methyl Group

Reaction TypeReagentPotential Product
Full OxidationPotassium permanganate (KMnO₄)(6-Butoxy-3-(hydroxymethyl)pyridin-5-yl)carboxylic acid
Partial OxidationPyridinium chlorochromate (PCC)6-Butoxy-5-formylpyridin-3-yl)methanol
Aerobic OxidationN-hydroxyimide/Fe salt6-Butoxy-5-formylpyridin-3-yl)methanol

Advanced Derivatization for the Generation of Novel Pyridine Architectures

The structural features of this compound make it a promising candidate for incorporation into more complex molecular frameworks through advanced synthetic methodologies.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.orgrsc.org These reactions are highly atom-economical and efficient. The synthesis of substituted pyridines is often achieved through MCRs, such as the Hantzsch pyridine synthesis. acsgcipr.org

While not a typical starting material for pyridine synthesis itself, this compound could potentially be utilized as a building block in MCRs to generate novel, complex pyridine-containing architectures. For example, the hydroxymethyl group could participate in reactions like the Passerini or Ugi reactions, which are classic examples of MCRs. nih.gov

Furthermore, if the methyl group were oxidized to an aldehyde, as discussed in section 3.3.2, the resulting derivative would be an excellent substrate for various MCRs used to construct heterocyclic rings. nih.gov For instance, it could react with a β-ketoester and ammonia in a Hantzsch-type reaction to form a new, fused pyridine ring system. The versatility of MCRs provides a platform for the rapid generation of a diverse library of compounds based on the this compound scaffold.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases indicates a significant gap in publicly accessible research concerning the specific chemical reactivity and derivatization of this compound. Despite searches for detailed research findings on its functional group interconversions and orthogonal protecting group strategies, no specific experimental data or dedicated studies for this particular compound were found.

While general principles of organic synthesis allow for predictions of its chemical behavior based on analogous structures, the absence of direct research on this compound prevents a detailed and evidence-based discussion as requested. The field of chemical synthesis relies on empirical data to confirm reaction outcomes, yields, and the efficacy of protective strategies. Without such data, any discussion would be purely speculative and would not meet the required standard of a professional, authoritative article based on diverse sources.

Information on related compounds, such as (5-Methylpyridin-3-yl)-methanol and (6-Methylpyridin-3-yl)methanol, indicates that the hydroxymethyl group can typically undergo reactions like oxidation to an aldehyde or carboxylic acid, and esterification. a2bchem.com The pyridine ring itself can also be subject to various transformations. a2bchem.com However, the specific influence of the 6-butoxy and 5-methyl substituents on the reactivity of the hydroxymethyl group and the pyridine ring in this compound has not been documented in the available resources.

Similarly, while various orthogonal protecting group strategies are well-established in organic synthesis, particularly in fields like carbohydrate chemistry, their specific application to this compound is not described in the literature found. universiteitleiden.nl The selection of an appropriate protecting group strategy depends on the specific reaction conditions and the other functional groups present in the molecule, making it impossible to provide a detailed analysis without experimental results.

Due to the lack of specific research findings and data for this compound, the following section on its chemical reactivity and derivatization cannot be provided.

Chemical Reactivity and Derivatization Studies of 6 Butoxy 5 Methylpyridin 3 Yl Methanol

Advanced Synthetic Strategies

Detailed research findings and data tables concerning the functional group interconversions and orthogonal protecting group strategies for (6-Butoxy-5-methylpyridin-3-yl)-methanol are not available in the reviewed scientific literature and chemical databases.

Spectroscopic and Structural Elucidation Methodologies for 6 Butoxy 5 Methylpyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of (6-Butoxy-5-methylpyridin-3-yl)-methanol. Through a combination of one-dimensional and two-dimensional NMR experiments, the chemical environment of each proton, carbon, and nitrogen atom can be mapped, and their connectivities established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable solvent like CDCl₃ are predicted based on the electronic effects of the substituents on the pyridine (B92270) ring and the aliphatic chain.

The aromatic region is expected to show two distinct signals for the protons on the pyridine ring. The proton at position 2 (H-2) and the proton at position 4 (H-4) are anticipated to appear as singlets or narrow doublets due to the substitution pattern. The butoxy group will exhibit characteristic signals for its methylene (B1212753) and methyl protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methyl group attached to the pyridine ring at position 5 would appear as a singlet. The benzylic protons of the methanol (B129727) group (-CH₂OH) are expected to produce a singlet, and the hydroxyl proton (-OH) will appear as a broad singlet, the position of which can be concentration and temperature-dependent.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 (Pyridine)~8.0-8.2s1H
H-4 (Pyridine)~7.5-7.7s1H
-CH₂OH~4.6-4.8s2H
-OCH₂- (Butoxy)~4.2-4.4t2H
-CH₃ (Pyridine)~2.2-2.4s3H
-OCH₂CH ₂- (Butoxy)~1.7-1.9m2H
-CH₂CH ₂CH₃ (Butoxy)~1.4-1.6m2H
-CH₃ (Butoxy)~0.9-1.0t3H
-OHVariablebr s1H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The pyridine ring carbons are expected to resonate in the downfield region of the spectrum. The carbon bearing the butoxy group (C-6) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The carbons of the butoxy chain will appear in the aliphatic region of the spectrum. The methyl carbon attached to the pyridine ring and the methylene carbon of the methanol group will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C-6 (Pyridine)~160-165
C-2 (Pyridine)~145-150
C-4 (Pyridine)~135-140
C-5 (Pyridine)~120-125
C-3 (Pyridine)~130-135
-C H₂OH~60-65
-OC H₂- (Butoxy)~65-70
-C H₃ (Pyridine)~15-20
-OCH₂C H₂- (Butoxy)~30-35
-CH₂C H₂CH₃ (Butoxy)~18-22
-C H₃ (Butoxy)~13-15

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the butoxy group, COSY would show correlations between the adjacent methylene protons and between the methylene and methyl protons, confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the benzylic protons (-CH₂OH) in the ¹H NMR spectrum will correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the H-2 and H-4 protons of the pyridine ring and the various carbons within the ring, as well as between the benzylic protons and the C-3 and C-4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the conformation of the molecule, for instance, by observing through-space interactions between the methyl group at position 5 and the butoxy group at position 6.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to substitution effects and solvent interactions. acs.orgresearchgate.net For this compound, the ¹⁵N chemical shift would be influenced by the electron-donating butoxy group and the methyl group. The expected chemical shift would be in the typical range for substituted pyridines, and any significant deviation could indicate unusual electronic or steric effects. mdpi.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula, C₁₁H₁₇NO₂.

Predicted HRMS Data for this compound:

Ion Calculated m/z
[M+H]⁺196.1332
[M+Na]⁺218.1151

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the butoxy group, the hydroxymethyl group, and cleavage of the butyl chain. The fragmentation of benzylic alcohols often proceeds through the loss of a hydroxyl radical or water. stackexchange.comnih.govresearchgate.netucalgary.ca For pyridine derivatives, cleavage of the ring can also occur. researchgate.net

Predicted Fragmentation Pattern in Mass Spectrometry:

Fragment Ion (m/z) Possible Structure/Loss
195[M]⁺
178[M - OH]⁺
164[M - CH₂OH]⁺
138[M - C₄H₉]⁺
122[M - OC₄H₉]⁺
94[M - C₄H₉O - CO]⁺
77[C₅H₄N]⁺

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides crucial information for confirming its molecular structure. The fragmentation process is typically induced by collisionally activated dissociation (CAD), where the selected precursor ion collides with an inert gas. nih.gov

The fragmentation pathways for this compound can be predicted based on its functional groups: a butoxy group, a methyl group, a pyridine ring, and a primary alcohol. Charge-directed and charge-remote fragmentations are the predominant mechanisms. nih.gov Common fragmentation patterns for compounds with similar structures, such as fentanyl-related compounds, often involve the loss of substituents from a core structure. wvu.edu

Likely fragmentation pathways for protonated this compound (m/z 196.13) would include:

Loss of Butene: A characteristic fragmentation for butyl ethers is the McLafferty rearrangement, leading to the neutral loss of butene (C4H8, 56.11 Da) and formation of a protonated hydroxypyridinyl methanol fragment.

Loss of the Butoxy Radical: Cleavage of the ether bond can result in the loss of a butoxy radical (•OC4H9, 73.12 Da).

Loss of Butane (B89635): Heterolytic cleavage could lead to the loss of butane (C4H10, 58.12 Da).

Loss of Methanol: The hydroxymethyl group (-CH2OH) can be eliminated as a neutral molecule of methanol (CH4O, 32.04 Da) or formaldehyde (B43269) (CH2O, 30.03 Da). wvu.edu

Pyridine Ring Cleavage: At higher collision energies, fragmentation of the pyridine ring itself can occur, yielding smaller characteristic ions.

These fragmentation patterns allow for the unambiguous identification of the compound and its specific isomeric structure.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Formula of Loss
196.13 [M+H - C4H8]+ Butene C4H8
196.13 [M+H - CH2O]+ Formaldehyde CH2O
196.13 [M+H - CH4O]+ Methanol CH4O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

Vibrational Mode Analysis and Band Assignment

The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to its alcohol, ether, and substituted pyridine moieties. The analysis involves assigning these observed bands to specific vibrational modes, such as stretching and bending. researchgate.net Computational methods, like Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of complex spectra. researchgate.netnih.gov

Key expected vibrational modes and their band assignments are:

O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the primary alcohol. The broadness is a result of intermolecular hydrogen bonding in the condensed phase. rsc.org

C-H Stretches:

Aromatic C-H stretching from the pyridine ring is expected to appear as weaker bands just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl (-CH3) and butoxy (-O-CH2-CH2-CH2-CH3) groups will produce strong bands in the 2850-2960 cm⁻¹ region. researchgate.net

C=N and C=C Stretches: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretches:

The C-O stretching of the primary alcohol (-CH2-OH) is predicted to show a strong band around 1050 cm⁻¹.

The aryl-alkyl ether C-O stretching (Ar-O-CH2) will likely appear as a strong band in the 1200-1250 cm⁻¹ region.

O-H Bend: The in-plane bending of the O-H group is expected around 1350-1450 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3200-3600 O-H Stretch Alcohol
3000-3100 C-H Stretch Aromatic (Pyridine)
2850-2960 C-H Stretch Aliphatic (Butoxy, Methyl)
1400-1600 C=C, C=N Stretch Pyridine Ring
1200-1250 C-O Stretch Aryl-Alkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The pyridine ring is the primary chromophore in this molecule.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions associated with the pyridine ring. nih.govresearchgate.net The π→π* transitions are generally high-intensity, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity. The positions and intensities of these bands can be influenced by the substituents on the pyridine ring (butoxy, methyl, and hydroxymethyl groups) and the solvent used. researchgate.netresearchgate.net For example, experimental spectra of similar pyridine derivatives often show multiple absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption for this compound

Wavelength (λmax) Range (nm) Transition Type Chromophore
~200-230 π→π* Pyridine Ring
~250-280 π→π* Pyridine Ring

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth Strategies for this compound and its Derivatives

Obtaining a high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. msu.edu For a small organic molecule like this compound, several standard crystallization techniques can be employed. arxiv.orgjhu.edu

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly in a controlled environment, leading to a gradual increase in concentration and the formation of crystals. aalto.fi

Solvent Layering (Diffusion): A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Crystals form at the interface as the solvents slowly diffuse into one another. msu.edu

Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile solvent, and this solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and promoting crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, and crystals form.

The choice of solvent is critical and is often determined empirically. Common solvents for organic crystal growth include alcohols, alkanes, ethers, and esters. msu.edu

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of intermolecular forces that dictate how individual molecules assemble into a three-dimensional lattice. nih.gov

Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding involving the hydroxyl group (-OH). The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). It is also possible for the nitrogen atom of the pyridine ring to act as a hydrogen bond acceptor. These interactions can lead to the formation of chains, dimers, or more complex networks. cetjournal.itresearchgate.net

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. These interactions, where the planes of the rings are parallel or offset, contribute significantly to the stability of the crystal structure.

C-H···π Interactions: The hydrogen atoms of the methyl and butoxy groups can interact with the electron-rich π system of the pyridine ring.

The interplay of these interactions determines the final crystal structure, influencing properties such as melting point and density. researchgate.net

Computational and Theoretical Investigations of 6 Butoxy 5 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

For (6-Butoxy-5-methylpyridin-3-yl)-methanol, DFT calculations would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium or optimized geometry. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which has proven effective for similar pyridine (B92270) derivatives. researchgate.net The optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles.

By calculating the energies of various conformers, particularly related to the flexible butoxy group, an energy landscape can be mapped. This landscape helps identify the most stable conformations and the energy barriers between them. The total energy and thermodynamic characteristics derived from these calculations confirm the stability of the predicted structure. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: This data is illustrative of typical DFT output, as specific experimental or calculated values for this exact molecule are not publicly available.)

ParameterBond/AnglePredicted Value (B3LYP/6-311+G(d,p))
Bond LengthC(pyridine)-O(butoxy)1.35 Å
Bond LengthC(pyridine)-C(methanol)1.51 Å
Bond LengthC(methanol)-O(hydroxyl)1.43 Å
Bond AngleC-O-C (ether)118.5°
Dihedral AngleC(pyridine)-C-O-H-65.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate electronic structure information than standard DFT, albeit at a significantly greater computational expense.

These high-accuracy methods are particularly useful for benchmarking DFT results and for calculating properties where electron correlation is critical. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate energy for the optimized geometry or to investigate excited electronic states, which is important for understanding its UV-Vis spectroscopic properties. The choice of method, such as PBE1PBE, has been used as a benchmark for complex natural products. idc-online.com

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. idc-online.com The process involves optimizing the molecular geometry and then performing a shielding calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the computed chemical shifts with experimental values can be a powerful tool for structural assignment. idc-online.com For complex molecules, computational analysis can help resolve ambiguities in experimental spectra. The accuracy of these predictions can be improved by including solvent effects in the calculation, for example, by using the Polarizable Continuum Model (PCM). idc-online.com

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. The predicted frequencies and their corresponding intensities can be compared to an experimental FT-IR spectrum to identify characteristic functional group vibrations, such as the O-H stretch of the methanol (B129727) group and C-O stretches of the butoxy ether group. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table illustrates the application of the methodology. Experimental data is required for an actual comparison.)

Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyridine-H8.15Data not available
Pyridine-H7.40Data not available
CH₂(methanol)4.60Data not available
O-CH₂(butoxy)4.35Data not available
Pyridine-CH₃2.50Data not available
CH₃(butoxy)0.95Data not available

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics focuses on the static electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent like methanol or water). nih.govarxiv.org

For this compound, MD simulations would be invaluable for exploring its conformational space, particularly the flexibility of the butoxy side chain. The simulation can reveal the preferred orientations of this chain, the dynamics of its folding and unfolding, and the hydrogen bonding interactions between the hydroxyl group and surrounding solvent molecules. This provides a dynamic picture of the molecule's structure that is not captured by static geometry optimization. researchgate.net

Reactivity Prediction and Reaction Pathway Analysis

Theoretical methods can predict the most likely sites of chemical reactivity on a molecule and map out the potential pathways for its reactions.

Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. mdpi.com The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

To understand a chemical reaction in detail, computational chemists locate the transition state (TS)—the highest energy point along the lowest energy reaction path. Identifying the TS structure and calculating its energy allows for the determination of the activation energy (energy barrier) for the reaction. mdpi.com

For this compound, one could investigate reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid. DFT calculations would be used to model the starting material, the product, and the transition state for each step. mdpi.com By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. This analysis provides a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com

Table 3: Illustrative Reaction Energetics for a Hypothetical Oxidation Step (Note: This data is for illustrative purposes to show the output of a reaction pathway analysis.)

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Molecule + Oxidant)0.0
2Transition State 1+15.2
3Intermediate Product-5.8
4Transition State 2+12.5
5Final Product-25.0

Mechanistic Insights into Derivatization Reactions

Computational studies offer profound insights into the reaction mechanisms involved in the derivatization of this compound. The molecule possesses several reactive sites amenable to chemical modification: the hydroxyl group of the methanol moiety, the pyridine ring nitrogen, and the aromatic ring itself. Theoretical calculations can predict the most probable pathways for various transformations.

The primary alcohol (-CH₂OH) group is a key site for derivatization. Mechanistic investigations into esterification or etherification reactions at this position would typically involve assessing the transition states for either acid-catalyzed or base-catalyzed pathways. For instance, in an acid-catalyzed esterification, quantum mechanical calculations can model the protonation of the hydroxyl oxygen, followed by nucleophilic attack by a carboxylic acid, and subsequent dehydration steps. The calculated energy barriers for each step help in understanding the reaction kinetics and identifying the rate-determining step.

The pyridine nitrogen introduces another layer of reactivity. Its lone pair of electrons makes it a nucleophilic center and a potential site for alkylation or oxidation. However, the nitrogen's basicity is modulated by the electronic effects of the substituents on the ring. The electron-donating butoxy and methyl groups increase the electron density on the pyridine ring, potentially enhancing the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. Computational models can quantify this effect by calculating the charge distribution on the nitrogen atom.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is only partially mitigated by the activating butoxy and methyl groups. youtube.com Theoretical studies can predict the regioselectivity of such reactions by modeling the stability of the sigma-complex intermediates (also known as Wheland intermediates) formed upon electrophile attack at different positions. youtube.com The substitution pattern is determined by the pathway with the lowest activation energy. For pyridine itself, electrophilic attack is most likely at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. youtube.com In the case of this compound, the existing substituents would further direct incoming electrophiles, a factor that can be precisely modeled.

Proton-coupled electron transfer (PCET) is another potential mechanism, particularly relevant in reactions involving the hydroxyl group and the pyridine nitrogen. mdpi.com Computational methods can elucidate the feasibility of such pathways by calculating the energies of the radical intermediates and transition states involved. mdpi.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools for understanding the reactivity and electronic characteristics of this compound.

Molecular Electrostatic Potential (MEP) The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a guide to the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how it will interact with other chemical species.

For this compound, the MEP analysis would reveal several key features:

Negative Potential Regions: The most negative potential (red/yellow regions) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. mdpi.comnih.gov These areas represent the most likely sites for electrophilic attack or hydrogen bond donation. The butoxy group's oxygen would also exhibit a region of negative potential.

Positive Potential Regions: Positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen, making it susceptible to attack by nucleophiles or acting as a hydrogen bond donor. mdpi.com

The substituents on the pyridine ring influence the MEP. The electron-donating butoxy and methyl groups increase the negative potential around the pyridine nitrogen, enhancing its basicity and nucleophilicity compared to an unsubstituted pyridine. nih.gov

Frontier Molecular Orbital (FMO) Analysis FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. acs.org

HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring system, with significant contributions from the nitrogen atom and the π-system, which is enriched by the butoxy and methyl substituents. researchgate.netacs.org

LUMO: The LUMO is the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO would likely be localized on the pyridine ring, representing potential sites for nucleophilic attack. acs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the butoxy and methyl groups, by raising the energy of the HOMO, would likely decrease the HOMO-LUMO gap compared to unsubstituted pyridyl-methanol, indicating higher reactivity.

Interactive Data Table: Illustrative FMO Properties of Substituted Pyridines This table presents typical calculated values for related pyridine derivatives to illustrate the concepts of FMO analysis. Specific values for this compound would require dedicated DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.7-0.56.2
3-Methylpyridine-6.5-0.46.1
3-Methoxypyridine-6.3-0.36.0

Ligand Design Principles Incorporating the this compound Moiety

The this compound structure serves as a valuable scaffold in ligand design, offering a combination of features that can be systematically modified to optimize molecular properties without reference to a specific biological target. nih.govresearchgate.net Pyridine-based ring systems are one of the most widely used heterocycles in drug design. nih.govdovepress.comresearchgate.net

The core principles for incorporating this moiety into ligand design include:

Scaffold and Vectorial Diversity: The substituted pyridine ring acts as a rigid core, or scaffold, from which functional groups can be projected in well-defined spatial orientations. researchgate.net The three primary vectors for modification are the butoxy group at position 6, the methyl group at position 5, and the hydroxymethyl group at position 3. Each of these can be altered to explore chemical space and modulate physicochemical properties.

Modulation of Physicochemical Properties:

Hydrogen Bonding: The hydroxymethyl group is a key interaction point, capable of acting as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs). The pyridine nitrogen is a strong hydrogen bond acceptor. These features allow for the formation of specific, directional interactions within a ligand-receptor complex.

Lipophilicity and Solubility: The butoxy group contributes significantly to the molecule's lipophilicity. The length and branching of this alkyl chain can be systematically varied to fine-tune the logP (lipophilicity) of the resulting ligand. Replacing it with more polar groups could enhance aqueous solubility. The pyridine ring itself contributes to polarity and can improve solubility. researchgate.net

Derivatization Potential: The functional handles of the moiety provide multiple avenues for synthetic elaboration.

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and amines, introducing a wide range of functional groups.

The butoxy group can be synthesized from the corresponding 6-hydroxypyridine, allowing for the introduction of diverse ether linkages.

The pyridine ring itself can potentially undergo further substitution, although this is often more challenging.

By systematically applying these principles, the this compound moiety can be used as a starting point to generate libraries of diverse compounds, where each modification is designed to systematically alter a specific property, such as hydrogen bonding capacity, lipophilicity, or steric profile.

Potential for 6 Butoxy 5 Methylpyridin 3 Yl Methanol As a Synthetic Building Block

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the (6-Butoxy-5-methylpyridin-3-yl)-methanol scaffold makes it an attractive intermediate for the synthesis of complex organic molecules. The hydroxyl group of the methanol (B129727) moiety can be readily transformed into a variety of other functional groups, such as halides, tosylates, or azides, enabling nucleophilic substitution reactions. researchgate.net Furthermore, the pyridine (B92270) nitrogen introduces a site of basicity and a point for potential N-alkylation or coordination to metal centers.

The alkoxy and methyl groups on the pyridine ring also play a crucial role in modulating the electronic properties and steric environment of the molecule. This can influence the regioselectivity of subsequent reactions on the aromatic ring. For instance, in transition-metal-catalyzed cross-coupling reactions, these substituents can direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. rsc.org

The synthesis of complex, biologically active molecules often relies on the sequential and controlled introduction of functional groups. Pyridine derivatives are frequently employed in the synthesis of such molecules. For example, the development of novel therapeutic agents often involves the use of highly substituted pyridine scaffolds to explore chemical space and optimize pharmacological activity. chemistryviews.orgresearchgate.net The difunctionalization of pyridine rings through reactive intermediates is a powerful strategy for accessing complex substitution patterns. chemistryviews.org

Scaffold for the Construction of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is paramount for identifying compounds with desired properties. nih.gov The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, and the pyridine ring is a well-established example of such a scaffold. nih.govmdpi.com

This compound is an ideal candidate to serve as a central scaffold for the construction of diverse chemical libraries. The three distinct points of functionalization—the methanol group, the butoxy group, and the pyridine ring itself—allow for a combinatorial approach to library synthesis.

Table 1: Potential Diversification of this compound Scaffold

Functionalization SitePotential ReactionsResulting Functionalities
Methanol GroupOxidation, Esterification, Etherification, HalogenationAldehyde, Carboxylic Acid, Esters, Ethers, Alkyl Halides
Pyridine NitrogenAlkylation, N-Oxidation, Metal CoordinationQuaternary Pyridinium (B92312) Salts, Pyridine N-Oxides, Metal Complexes
Pyridine RingElectrophilic Aromatic Substitution, Metal-Catalyzed Cross-CouplingHalogenated, Nitrated, Acylated, Arylated, or Alkylated Pyridines

By systematically varying the reagents used to modify each of these sites, a large and diverse library of compounds can be rapidly synthesized. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, where subtle changes in molecular structure can lead to significant differences in biological activity. researchgate.net

Applications in Macromolecular and Supramolecular Chemistry

The unique structural features of this compound also lend themselves to applications in the fields of polymer and supramolecular chemistry. The ability of the pyridine nitrogen to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, is a key enabling feature.

Functionalized pyridines can be incorporated into polymer chains to impart specific properties to the resulting materials. acs.org The hydroxyl group of this compound can be converted into a polymerizable group, such as an acrylate or a styrenic derivative, allowing it to be used as a monomer in various polymerization techniques. Alternatively, it can act as an initiator or a chain transfer agent in controlled radical polymerizations.

The resulting polymers, featuring pendant butoxy-methyl-pyridine moieties, could exhibit interesting solution and solid-state properties. The pyridine units can act as sites for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. Furthermore, the presence of the pyridine nitrogen can influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions. rsc.org

Supramolecular chemistry focuses on the design of complex chemical systems that are held together by non-covalent interactions. acs.org Pyridine derivatives are widely used in supramolecular chemistry due to the directional and predictable nature of the interactions involving the pyridine nitrogen.

This compound and its derivatives can be designed to self-assemble into a variety of supramolecular architectures, such as nanotubes, vesicles, and gels. nih.gov The interplay between hydrogen bonding involving the hydroxyl group and/or pyridine nitrogen, and potential π-π stacking interactions of the pyridine rings can drive the formation of these ordered structures. The butoxy and methyl groups can also play a role in directing the self-assembly process by influencing the packing of the molecules. The self-assembly of pyridine-containing block copolymers can lead to the formation of highly ordered nano-objects with a wide range of potential applications. rsc.org

Utilization in Catalyst Design and Ligand Development

The ability of the pyridine nitrogen to coordinate to transition metals is a fundamental aspect of its chemistry and has led to the widespread use of pyridine-containing molecules as ligands in catalysis. jscimedcentral.comresearchgate.net The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the resulting metal catalyst.

This compound is a promising precursor for the synthesis of novel ligands for transition metal catalysis. The hydroxyl group can be used to anchor the pyridine moiety to a solid support or to introduce additional coordinating groups, leading to the formation of bidentate or tridentate ligands. The butoxy and methyl substituents on the pyridine ring can be used to fine-tune the electronic properties of the pyridine nitrogen, thereby influencing the strength of its coordination to a metal center. This, in turn, can have a profound effect on the catalytic activity of the metal complex.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Catalytic ReactionMetal CenterRole of Pyridine Ligand
HydrogenationRhodium, Iridium, RutheniumModulates electronic and steric environment of the metal
Cross-Coupling ReactionsPalladium, Nickel, CopperStabilizes the active catalytic species and influences selectivity
PolymerizationTitanium, ZirconiumControls the rate and selectivity of monomer insertion
Oxidation ReactionsManganese, Iron, CobaltStabilizes high-valent metal-oxo intermediates

The development of new ligands is a key driver of innovation in catalysis, and the modular nature of this compound makes it an attractive platform for the design and synthesis of new ligand architectures. The ability to systematically modify the substituents on the pyridine ring allows for the rational design of ligands with tailored properties for specific catalytic applications. acs.orgprinceton.edu

Future Directions and Emerging Research Avenues for 6 Butoxy 5 Methylpyridin 3 Yl Methanol

Exploration of Novel and Efficient Synthetic Methodologies

The industrial-scale synthesis of pyridines has traditionally relied on cyclocondensation reactions, such as the Chichibabin synthesis, which often require harsh conditions. youtube.com Modern organic synthesis is trending towards milder, more efficient, and regioselective methods. Future research on (6-Butoxy-5-methylpyridin-3-yl)-methanol will likely focus on adopting and refining these advanced strategies.

Key areas of exploration include:

One-Pot and Convergent Syntheses: Methodologies that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. acs.orgclockss.org For instance, a single-step procedure involving the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile, provides rapid access to highly substituted pyridines. acs.org Adapting such convergent strategies could streamline the synthesis of the target compound from readily available precursors.

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors, particularly when coupled with microwave irradiation, offer enhanced control over reaction parameters like temperature and residence time, leading to improved yields and scalability. nih.gov The Bohlmann–Rahtz pyridine (B92270) synthesis, which combines Michael addition and cyclodehydration in a single step, has been successfully transferred to continuous flow systems, demonstrating a reliable method for scaling up pyridine derivative production. nih.gov

Novel Catalytic Systems: Transition-metal catalysis, particularly with rhodium (III) and palladium, has enabled the synthesis of pyridines through novel cyclization and cross-coupling reactions. organic-chemistry.org Furthermore, the use of chiral copper catalysts has shown promise in the asymmetric dearomatization of pyridinium (B92312) salts with Grignard reagents, a powerful technique for creating chiral N-heterocycles. nih.govacs.org Research into applying these catalytic systems could lead to more efficient and enantioselective routes to derivatives of this compound.

A comparison of traditional versus emerging synthetic approaches is summarized in the table below.

FeatureTraditional Methods (e.g., Hantzsch, Chichibabin)Emerging Methodologies (e.g., Flow Chemistry, One-Pot)
Reaction Conditions Often harsh (high temperature/pressure)Generally milder, enhanced control
Efficiency Multi-step, requires isolation of intermediatesHigher efficiency, fewer steps, reduced waste
Scalability Can be challenging to scale up safelyExcellent scalability and reproducibility nih.gov
Regiocontrol Can lead to mixtures of isomersHigh regioselectivity often achievable acs.orgorganic-chemistry.org
Environmental Impact Higher solvent and energy consumptionMore sustainable, lower consumption

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing reaction kinetics is crucial for improving synthetic efficiency and safety, especially for highly reactive intermediates like Grignard reagents, which could be used in the synthesis of pyridine derivatives. hzdr.deambeed.com Traditional process control often relies on endpoint analysis, but emerging spectroscopic techniques allow for real-time, in-situ monitoring of chemical transformations.

Future research could leverage these techniques to refine the synthesis of this compound:

Process Analytical Technology (PAT): The use of in-line spectroscopic tools (e.g., FTIR, Raman, NMR) can provide continuous data on reactant consumption, intermediate formation, and product yield. This allows for dynamic control of reaction conditions to maintain optimal performance and ensure safety, particularly when dealing with exothermic reactions. hzdr.de

Kinetic and Mechanistic Studies: High-precision NMR measurements can be used to determine kinetic isotope effects (KIEs), revealing detailed information about rate-limiting steps and reaction mechanisms. nih.gov Such insights are invaluable for rationally optimizing catalysts and reaction conditions.

Characterization of Complex Intermediates: Advanced techniques are essential for characterizing the structure and reactivity of transient species. For instance, studying the photophysical and optoelectronic properties of metal-ligand assemblies, which may be used as catalysts, requires sophisticated spectroscopic and electrochemical analyses. acs.org

Integration of Machine Learning and AI in Synthetic Route Planning and Optimization

For a molecule like this compound, AI integration offers several advantages:

Automated Retrosynthesis: AI platforms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes that may not be obvious to human chemists. acs.orgmit.edu These tools can evaluate multiple strategies based on factors like yield, cost, safety, and sustainability. chemcopilot.com

Reaction Condition Optimization: A key challenge in synthesis is selecting the optimal reaction conditions (e.g., catalyst, solvent, temperature). beilstein-journals.org ML models, particularly Bayesian optimization algorithms, can efficiently navigate the vast parameter space to identify the best conditions for a desired outcome, such as maximizing yield or minimizing cost. acs.orgchemrxiv.org This has been demonstrated in the optimization of photoredox amine synthesis, where ML-driven workflows identified key parameters for high yield. chemrxiv.org

Predictive Chemistry: By learning from experimental data, ML models can predict the outcomes of unknown reactions, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org This accelerates the discovery process and allows researchers to focus on the most promising synthetic pathways.

AspectTraditional ApproachAI-Driven Approach
Route Design Manual, relies on expert knowledge and literature search grace.comAutomated, data-driven, proposes novel routes arxiv.orgacs.org
Optimization Empirical, trial-and-error, often localized optimizationGlobal optimization, efficient search of parameter space beilstein-journals.orgacs.org
Time & Resources Labor-intensive, time-consumingDrastically reduced planning time, resource-efficient chemcopilot.com
Innovation Constrained by human bias and known chemistryCan uncover non-intuitive and more efficient pathways grace.com

Development of High-Throughput Synthesis and Screening Platforms for Derivatives

The pyridine scaffold is a "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors used in anti-cancer therapies. rsc.orgnih.gov To explore the therapeutic potential of the this compound core, high-throughput synthesis (HTS) and screening platforms are indispensable. These platforms enable the rapid creation and evaluation of large libraries of chemical derivatives. nih.gov

Future research in this area would involve:

Automated Synthesis: Integrating robotic platforms with flow chemistry or microfluidic systems allows for the automated synthesis of hundreds or thousands of derivatives. This process can be guided by ML algorithms to explore a diverse chemical space efficiently. beilstein-journals.org

High-Throughput Screening (HTS): Once synthesized, the library of derivatives can be rapidly screened for biological activity against therapeutic targets, such as protein kinases. nih.govresearchgate.net Modern HTS assays, like the luminescence-based ADP-Glo™ Kinase Assay, are universal and can be used to test inhibitors against a wide range of kinases with high sensitivity and low data variability. promega.com

Scaffold Hopping and Library Design: HTS can identify initial "hit" compounds. Subsequent research often involves "scaffold hopping," where the core structure is modified to improve properties like potency and metabolic stability. nih.gov Computational tools and AI can aid in designing focused libraries of derivatives around the this compound scaffold to maximize the chances of discovering a lead compound.

The development of a screening platform would follow a general workflow:

Library Synthesis: Automated synthesis of a diverse library of compounds based on the this compound scaffold.

Assay Development: Optimization of a robust and sensitive assay for the target of interest (e.g., a specific kinase). nih.gov

Primary Screening: Testing the entire library at a single concentration to identify initial "hits." researchgate.net

Hit Confirmation & Potency: Re-testing hits and performing dose-response experiments to determine their potency (e.g., IC₅₀ values).

Selectivity Profiling: Screening confirmed hits against a panel of related targets to assess their selectivity. promega.com

Computational Design of Functional Materials Utilizing the this compound Scaffold

Beyond pharmaceuticals, pyridine-containing compounds are crucial in materials science, finding applications as ligands for metal complexes, components of organic light-emitting diodes (OLEDs), sensors, and energetic materials. mdpi.com The specific electronic and structural properties of this compound make its scaffold a candidate for the computational design of novel functional materials.

Emerging research avenues include:

Q & A

Q. What are the recommended synthetic routes for (6-Butoxy-5-methylpyridin-3-yl)-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of a pyridine precursor. For example, substituting a halogen at the 6-position of 5-methylpyridin-3-yl-methanol with butoxy groups via SN2 reactions. Key parameters include:
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent : Polar aprotic solvents like DMF or DMSO improve nucleophilicity .
  • Temperature : 80–100°C for 12–24 hours to ensure complete substitution .
    Characterization via 1H/13C NMR and HPLC (C18 column, methanol/water mobile phase) confirms purity and structural integrity .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C, quantifying saturation via UV-Vis spectroscopy (λ = 260–280 nm) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation to aldehyde) indicate susceptibility to oxidative conditions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1H NMR (DMSO-d6) identifies butoxy (-OCH2CH2CH2CH3) and methylpyridine signals. 13C NMR confirms the pyridine ring substitution pattern .
  • FTIR : Peaks at ~3300 cm⁻¹ (OH stretch) and ~1250 cm⁻¹ (C-O-C ether) validate the methanol and butoxy groups .
  • Mass Spectrometry (HRMS) : ESI+ mode provides exact mass (e.g., [M+H]+ = 226.1445) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The butoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution at the 2- and 4-positions. However, steric hindrance from the butoxy chain may limit accessibility. Experimental strategies include:
  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst to couple aryl halides at the 2-position .
  • Suzuki-Miyaura Coupling : Optimize with Pd(PPh₃)₄ and K2CO3 in toluene/ethanol (1:1) at 90°C .
    Monitor regioselectivity via LC-MS and compare with DFT-calculated reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for similar pyridine-methanol derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50 values from independent studies (e.g., kinase inhibition assays) using standardized protocols (e.g., ATP concentration, incubation time) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkoxy chain length) to isolate the butoxy group’s contribution. Test in parallel against control compounds .
  • Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use PISTACHIO and REAXYS databases to simulate Phase I metabolism (e.g., CYP450-mediated oxidation of the butoxy chain) .
  • Docking Studies : Model interactions with CYP3A4 (PDB ID: 4NY4) to predict hydroxylation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Quantitative Structure-Metabolism Relationship (QSMR) : Apply machine learning models trained on pyridine derivatives to estimate clearance rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for alkoxy-substituted pyridines?

  • Methodological Answer :
  • Variable Control : Replicate reactions under identical conditions (solvent purity, inert atmosphere, catalyst batch).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dealkylation or dimerization) that reduce yield .
  • DoE (Design of Experiments) : Apply factorial design to test factors (temperature, stoichiometry) and identify optimal parameters .

Tables of Key Data

Property Method Typical Value Reference
Solubility in DMSO Shake-flask + UV-Vis>50 mg/mL
HPLC Retention Time C18 column, 70:30 MeOH/H2O + 0.1% TFA8.2 min
Thermal Stability TGA (10°C/min, N2 atmosphere)Decomposition onset: 220°C
LogP (Predicted) ChemAxon2.3 ± 0.2

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